molecular formula C10H8N2O3 B2687172 Methyl 4-oxo-3H-phthalazine-6-carboxylate CAS No. 2503202-17-1

Methyl 4-oxo-3H-phthalazine-6-carboxylate

Cat. No. B2687172
M. Wt: 204.185
InChI Key: RCIQCOSVDOLPSK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis of Cyclic and Bicyclic β-Amino Acids Derivatives

Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been used as a precursor for the preparation of derivatives of β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids, highlighting its versatility in synthetic organic chemistry (Tishkov, Reissig, & Ioffe, 2002).

Asymmetrical Formal [3 + 3]-Cycloaddition Reactions

The compound has been involved in dirhodium(II) carboxylate catalyzed reactions between nitrones and a β-TBSO-substituted vinyldiazoacetate to produce 3,6-dihydro-1,2-oxazines, showcasing its role in generating dipolar intermediates with high enantiocontrol (Wang, Xu, Zavalij, & Doyle, 2011).

Antimicrobial Activity

A series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives were synthesized from Methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, showing antimicrobial activity against various bacteria and fungi strains. This research demonstrates the potential of Methyl 4-oxo-3H-phthalazine-6-carboxylate derivatives in developing new antimicrobial agents (Sridhara et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 4-oxo-3H-phthalazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-5-11-12-9(13)8(7)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIQCOSVDOLPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate

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